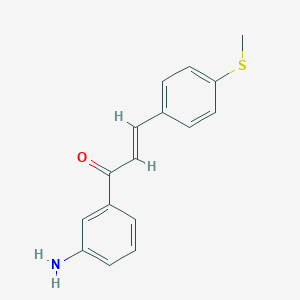
3/'-Amino-4-(methylthio)chalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3/'-Amino-4-(methylthio)chalcone is a useful research compound. Its molecular formula is C16H15NOS and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that chalcone derivatives, including 3'-amino-4-(methylthio)chalcone, exhibit significant anticancer properties. Various studies have demonstrated their effectiveness against different cancer cell lines.
- Mechanism of Action : The anticancer activity of chalcones is often attributed to their ability to inhibit key signaling pathways involved in cancer progression, such as NF-κB and STAT3. These pathways are crucial for cell proliferation and survival in various types of cancer .
-
Case Studies :
- A study evaluated the cytotoxic effects of several aminochalcones, including 3'-amino-4-(methylthio)chalcone, against human colon cancer cell lines (HT-29, LS180). The compound displayed an IC50 value of approximately 1.43–1.98 µg/mL, indicating potent antiproliferative effects .
- Another investigation highlighted the structure-activity relationship (SAR) of chalcones, suggesting that modifications to the amino group significantly enhance their cytotoxicity against melanoma cells .
Antimicrobial Properties
Chalcones have been recognized for their antimicrobial activities against a range of pathogens.
- Antibacterial Activity : 3'-Amino-4-(methylthio)chalcone has shown promising results against Gram-positive and Gram-negative bacteria. Studies report that chalcones can inhibit the growth of Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.0625 mg/mL .
- Antifungal Activity : The compound has also displayed antifungal properties against species such as Candida albicans and Trichophyton mentagrophytes. The presence of specific substituents on the chalcone structure can enhance this activity significantly .
Anti-inflammatory Effects
Chalcones are noted for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.
- Mechanistic Insights : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This inhibition can reduce inflammation in conditions like arthritis and other chronic inflammatory diseases .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, 3'-amino-4-(methylthio)chalcone has potential applications in other therapeutic areas:
- Antidiabetic Effects : Some studies suggest that chalcones may improve insulin sensitivity and glucose metabolism, making them candidates for diabetes management .
- Neuroprotective Effects : Research indicates that certain chalcone derivatives can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases like Alzheimer's .
Data Summary Table
Eigenschaften
CAS-Nummer |
121646-08-0 |
|---|---|
Molekularformel |
C16H15NOS |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
InChI-Schlüssel |
MGWUMZFAYGKELJ-JXMROGBWSA-N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















